molecular formula C21H18FN3O2S B11259761 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxybenzyl)acetamide

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B11259761
M. Wt: 395.5 g/mol
InChI Key: DWBFHCGJGCNPMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluoroaniline with thiourea to form the intermediate 4-fluorophenylthiourea. This intermediate then undergoes cyclization with α-haloketones to form the imidazo[2,1-b][1,3]thiazole core . The final step involves the acylation of the imidazo[2,1-b][1,3]thiazole derivative with 2-methoxybenzyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide involves the inhibition of specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in cell proliferation and survival . This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells .

Properties

Molecular Formula

C21H18FN3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H18FN3O2S/c1-27-19-5-3-2-4-15(19)11-23-20(26)10-17-13-28-21-24-18(12-25(17)21)14-6-8-16(22)9-7-14/h2-9,12-13H,10-11H2,1H3,(H,23,26)

InChI Key

DWBFHCGJGCNPMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.